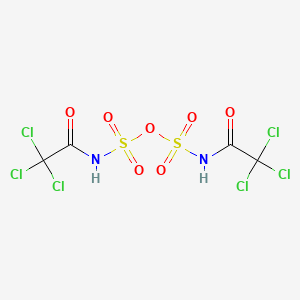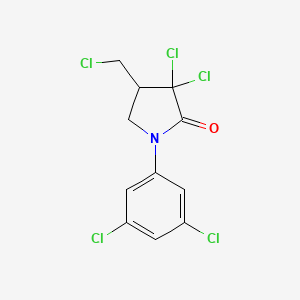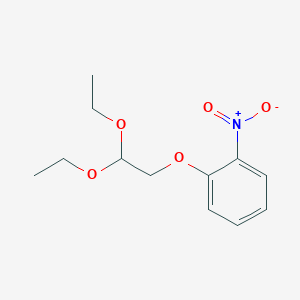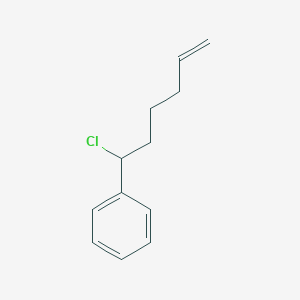
(1-Chlorohex-5-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chlorohex-5-EN-1-YL)benzene is an organic compound with the molecular formula C12H15Cl It consists of a benzene ring substituted with a 1-chlorohex-5-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorohex-5-EN-1-YL)benzene typically involves the reaction of benzene with 1-chlorohex-5-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is an example of Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chlorohex-5-EN-1-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alkene derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
(1-Chlorohex-5-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chlorohex-5-EN-1-YL)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where the chlorine atom or the alkyl chain participates in the reaction.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler compound with a chlorine atom directly attached to the benzene ring.
Hexylbenzene: A compound with a hexyl group attached to the benzene ring, lacking the chlorine atom.
Styrene: A compound with a vinyl group attached to the benzene ring, similar in structure but with different reactivity.
Uniqueness
(1-Chlorohex-5-EN-1-YL)benzene is unique due to the presence of both a chlorine atom and an alkene group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to simpler benzene derivatives.
Propriétés
Numéro CAS |
61608-88-6 |
|---|---|
Formule moléculaire |
C12H15Cl |
Poids moléculaire |
194.70 g/mol |
Nom IUPAC |
1-chlorohex-5-enylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10H2 |
Clé InChI |
CGTVSXMNMHBJSV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
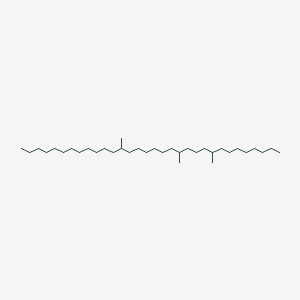
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)


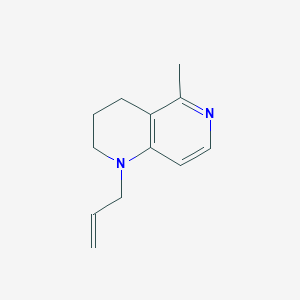
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
